molecular formula C17H16N2O5 B5711621 methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate

methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate

Cat. No. B5711621
M. Wt: 328.32 g/mol
InChI Key: LHBISVCKLNZHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrobenzoate family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds are involved in the inflammatory response and are implicated in a wide range of diseases, including cancer and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective tool for research. However, this compound has some limitations, including its potential toxicity and the need for careful handling in the lab.

Future Directions

There are many future directions for research on methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate involves the reaction of 2,5-dimethylaniline with methyl 3-nitrobenzoate in the presence of a catalyst such as triethylamine. The reaction proceeds through an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

Methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been used as a tool in the development of new drugs and as a probe to study biological systems.

properties

IUPAC Name

methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-7-8-11(2)13(9-10)18-16(20)15-12(17(21)24-3)5-4-6-14(15)19(22)23/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBISVCKLNZHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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